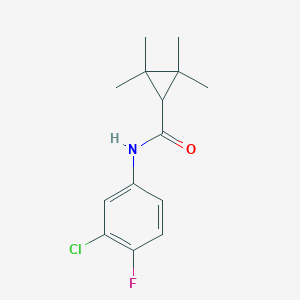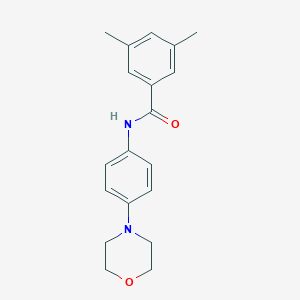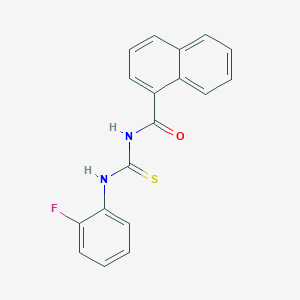
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 has gained a lot of attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
作用機序
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, which can help to reduce the activity of neurons in the brain and prevent seizures.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA in the brain, which can help to reduce the activity of neurons and prevent seizures. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be toxic at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and have improved therapeutic properties. Another area of research is the identification of new targets for GABA aminotransferase inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential therapeutic applications.
合成法
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in its pure form.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
特性
製品名 |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
分子式 |
C14H17ClFNO |
分子量 |
269.74 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17ClFNO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,17,18) |
InChIキー |
YBYQOGHWAHCVQJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)